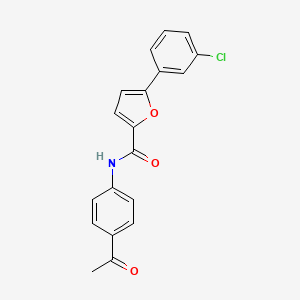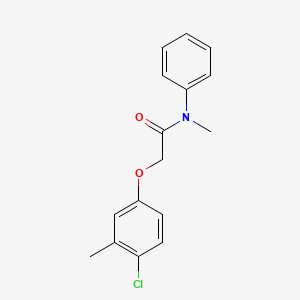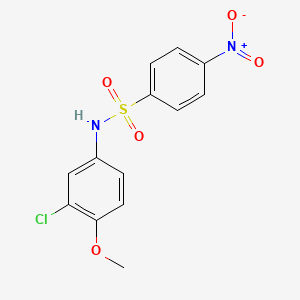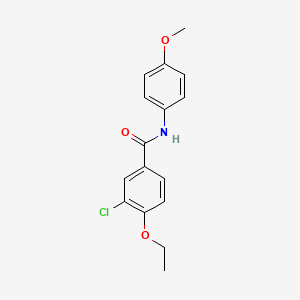
N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide, also known as ACY-241, is a small molecule inhibitor of the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is a member of the histone deacetylase family of enzymes that regulates gene expression by removing acetyl groups from histone proteins. ACY-241 has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide involves the inhibition of HDAC6 enzyme activity. HDAC6 is involved in the regulation of several cellular processes including protein degradation, cell migration, and immune responses. By inhibiting HDAC6, N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide can alter the expression of genes involved in these processes, leading to anti-tumor effects.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide has been shown to have several biochemical and physiological effects in preclinical studies. These include the induction of cell cycle arrest and apoptosis in cancer cells, as well as the inhibition of tumor growth and metastasis. Additionally, N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide has been shown to enhance the anti-tumor activity of other cancer treatments such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide as a research tool is its specificity for HDAC6. This allows researchers to study the specific effects of HDAC6 inhibition on cellular processes. However, a limitation of N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide is its relatively low potency compared to other HDAC inhibitors. This may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide. One area of interest is the development of combination therapies involving N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide and other cancer treatments. Additionally, further studies are needed to better understand the mechanisms underlying the anti-tumor effects of N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide. Finally, the development of more potent HDAC6 inhibitors may lead to improved therapeutic options for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide involves the reaction of 4-acetylphenylamine and 3-chlorobenzoyl chloride in the presence of triethylamine to form the intermediate 4-acetylphenyl 3-chlorobenzoate. This intermediate is then reacted with furfurylamine in the presence of potassium carbonate to yield N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide has been extensively studied in preclinical models of cancer and has shown promising results as a potential therapeutic agent. Studies have shown that N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(4-acetylphenyl)-5-(3-chlorophenyl)-2-furamide has been shown to enhance the anti-tumor activity of other cancer treatments such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-5-(3-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c1-12(22)13-5-7-16(8-6-13)21-19(23)18-10-9-17(24-18)14-3-2-4-15(20)11-14/h2-11H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHLXWLPPAWGJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-5-(3-chlorophenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5763123.png)

![N'-[1-(3-nitrophenyl)ethylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B5763146.png)
![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)
![methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5763153.png)
![3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5763157.png)
amino]ethanol](/img/structure/B5763165.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5763192.png)
![(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5763204.png)
